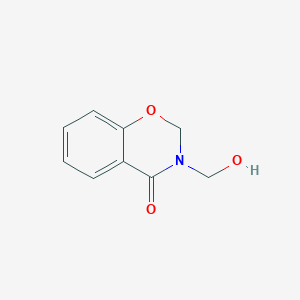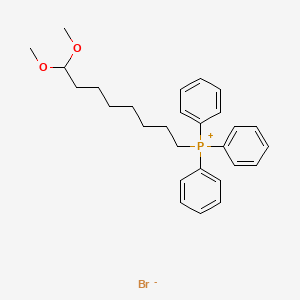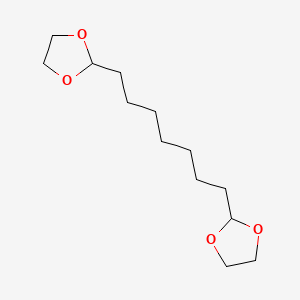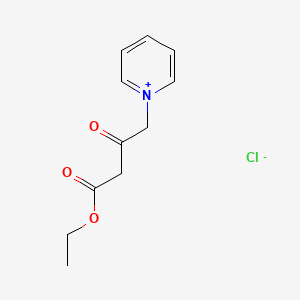
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic organic compound featuring a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxymethyl group adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoxazinone carboxylic acid, while reduction can produce benzoxazinone alcohols or amines.
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new medications for various diseases, including infections and cancer.
Industry: In the industrial sector, 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is used in the synthesis of polymers and resins. Its reactivity allows for the creation of materials with desirable properties, such as enhanced strength and durability.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-4H-1,3-benzoxazin-4-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one: Contains a sulfur atom instead of oxygen, leading to distinct chemical properties.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazepin-4-one: Features an additional carbon in the ring structure, affecting its stability and reactivity.
Uniqueness: The presence of the hydroxymethyl group in 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one enhances its reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
142976-54-3 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H9NO3/c11-5-10-6-13-8-4-2-1-3-7(8)9(10)12/h1-4,11H,5-6H2 |
Clé InChI |
NQDRBIHPRSVRLA-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=CC=CC=C2O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)


![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)




